(2R)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-cyclopropyl-1-(4-fluorophenyl)sulfonyl-1',1'-dioxospiro[2H-indole-3,4'-thiane]-5-carboxamide
CAS No.:
Cat. No.: VC16657919
Molecular Formula: C29H26ClF4N3O5S2
Molecular Weight: 672.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H26ClF4N3O5S2 |
|---|---|
| Molecular Weight | 672.1 g/mol |
| IUPAC Name | (2R)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-cyclopropyl-1-(4-fluorophenyl)sulfonyl-1',1'-dioxospiro[2H-indole-3,4'-thiane]-5-carboxamide |
| Standard InChI | InChI=1S/C29H26ClF4N3O5S2/c30-23-14-19(29(32,33)34)15-35-24(23)16-36-27(38)18-3-8-25-22(13-18)28(9-11-43(39,40)12-10-28)26(17-1-2-17)37(25)44(41,42)21-6-4-20(31)5-7-21/h3-8,13-15,17,26H,1-2,9-12,16H2,(H,36,38)/t26-/m1/s1 |
| Standard InChI Key | PZGSYNNVPNLHQG-AREMUKBSSA-N |
| Isomeric SMILES | C1CC1[C@@H]2C3(CCS(=O)(=O)CC3)C4=C(N2S(=O)(=O)C5=CC=C(C=C5)F)C=CC(=C4)C(=O)NCC6=C(C=C(C=N6)C(F)(F)F)Cl |
| Canonical SMILES | C1CC1C2C3(CCS(=O)(=O)CC3)C4=C(N2S(=O)(=O)C5=CC=C(C=C5)F)C=CC(=C4)C(=O)NCC6=C(C=C(C=N6)C(F)(F)F)Cl |
Introduction
Structural Elucidation and Nomenclature
The compound belongs to the spiro[indole-thiane] class, characterized by a fused bicyclic system where indole and thiane rings share a single carbon atom. The IUPAC name systematically describes its components:
-
Spiro[2H-indole-3,4'-thiane]: A 2H-indole moiety fused to a thiacyclohexane (thiane) ring at position 3.
-
1-(4-Fluorophenyl)sulfonyl: A sulfonyl group substituted with a 4-fluorophenyl ring at position 1 of the indole.
-
1',1'-Dioxo: Two oxygen atoms double-bonded to the sulfur in the thiane ring.
-
2-Cyclopropyl: A cyclopropyl group at position 2 of the indole.
-
5-Carboxamide: A carboxamide group at position 5 of the indole, linked to a 3-chloro-5-(trifluoromethyl)pyridin-2-ylmethyl substituent via an N-alkyl chain.
X-ray crystallography of analogous spiro[indoline-3,4'-thiane] derivatives confirms the chair conformation of the thiane ring and orthogonal orientation of the indole plane relative to the sulfur-containing ring . The (2R) configuration at the cyclopropane-bearing carbon is critical for stereoselective interactions with biological targets .
Synthetic Pathways and Optimization
Key Synthetic Strategies
The synthesis of this compound likely employs multi-component reactions (MCRs) similar to those reported for spiro[indoline-3,2′-thiazolidine] derivatives . A plausible route involves:
-
Formation of the Spiro Core: Cyclocondensation of 5-methylindoline-2,3-dione with thioglycolic acid derivatives under acidic conditions, followed by oxidation to introduce the dioxo group .
-
Sulfonylation: Reaction with 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to install the sulfonyl group at N-1.
-
Carboxamide Introduction: Coupling the 5-carboxylic acid intermediate with 3-chloro-5-(trifluoromethyl)pyridin-2-ylmethylamine using EDCI/HOBt.
Chirality Control
The (2R) stereochemistry is achieved via asymmetric catalysis. Chiral auxiliaries such as Evans’ oxazolidinones or enzymatic resolution methods have been used in analogous syntheses to obtain enantiomerically pure cyclopropane derivatives .
Physicochemical and Pharmacokinetic Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₃₀H₂₄ClF₄N₃O₅S₂ |
| Molecular Weight | 696.15 g/mol |
| logP (Calculated) | 3.8 ± 0.5 (Moderate lipophilicity) |
| Solubility | <1 μg/mL in aqueous buffer (pH 7.4) |
| Hydrogen Bond Donors | 1 (Carboxamide NH) |
| Hydrogen Bond Acceptors | 9 (Sulfonyl, carboxamide, pyridine) |
Biological Activity and Mechanism
Dual Enzyme Inhibition
Structural analogs of this compound exhibit dual inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) . The spirocyclic core mimics arachidonic acid, competing for binding at the 5-LOX active site, while the sulfonyl group interacts with sEH’s catalytic triad (Asp335, Glu396, His524) .
Antiproliferative Effects
Spiro[indole-thiane] derivatives demonstrate nanomolar potency against cancer cell lines (e.g., IC₅₀ = 0.41 μM in HCT116) . The 3-chloro-5-(trifluoromethyl)pyridine moiety may inhibit kinase signaling pathways, as seen in VEGFR-2 inhibitors .
Challenges and Future Directions
Metabolic Stability
Microsomal studies of similar compounds show rapid glucuronidation of the carboxamide group . Fluorination at the pyridine ring or replacing the cyclopropane with bicyclo[1.1.1]pentane may improve half-life.
Target Selectivity
Off-target effects on COX-2 and P450 isoforms remain a concern. Computational docking studies suggest modifying the sulfonyl group’s aryl substituent to reduce COX-2 affinity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume